molecular formula C16H29Cl2N3 B4446962 [4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride

[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride

Cat. No. B4446962
M. Wt: 334.3 g/mol
InChI Key: UGKLAHQJPCJPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride, commonly known as DMEMEDA, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a tertiary amine and can be synthesized using different methods. DMEMEDA has been shown to have significant biochemical and physiological effects, making it a valuable tool in various research fields.

Mechanism of Action

DMEMEDA exerts its biochemical and physiological effects by interacting with different receptors and enzymes in the body. It has been shown to inhibit acetylcholinesterase by binding to its active site. DMEMEDA also interacts with other receptors such as nicotinic and muscarinic receptors, which are involved in various physiological processes such as muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
DMEMEDA has been shown to have significant biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. DMEMEDA has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine. This property of DMEMEDA has been utilized in the development of drugs for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DMEMEDA has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase, making it a valuable tool for the development of drugs for the treatment of Alzheimer's disease. DMEMEDA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMEMEDA has some limitations as a research tool. It can be toxic at high concentrations, and its effects on different receptors and enzymes can be variable, making it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the use of DMEMEDA in scientific research. One area of research is the development of new drugs for the treatment of Alzheimer's disease. DMEMEDA has been shown to be a potent inhibitor of acetylcholinesterase, and its use as a research tool may lead to the development of more effective drugs for the treatment of this disease. Another area of research is the study of the effects of DMEMEDA on different receptors and enzymes in the body. This research may lead to a better understanding of the physiological processes involved in neurotransmitter release and muscle contraction.

Scientific Research Applications

DMEMEDA has been widely used in scientific research for various purposes such as drug discovery, enzyme inhibition studies, and protein modification. It has also been used as a reagent for the synthesis of different compounds. DMEMEDA has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This property of DMEMEDA has been utilized in the development of drugs for the treatment of Alzheimer's disease.

properties

IUPAC Name

4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3.2ClH/c1-4-19-11-5-6-16(19)13-17-12-14-7-9-15(10-8-14)18(2)3;;/h7-10,16-17H,4-6,11-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKLAHQJPCJPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
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[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
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[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
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[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
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[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 6
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[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride

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